

# Spectroscopic Profile of 2-Bromo-4-nitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-4-nitrobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-nitrobenzoic acid**. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents a combination of expected and predicted data based on established spectroscopic principles and data from analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

## Spectroscopic Data

The following sections summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Bromo-4-nitrobenzoic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for **2-Bromo-4-nitrobenzoic acid** is not readily available in public databases. The chemical shifts presented below are predicted values based on structure-property relationships and analysis of similar substituted benzoic acids. Actual experimental values may vary based on solvent and experimental conditions.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
~10-13	Singlet	1H, -COOH
~8.5	Doublet	1H, Ar-H
~8.2	Doublet of doublets	1H, Ar-H
~7.9	Doublet	1H, Ar-H

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~165	C=O
~150	Ar-C (quaternary, bonded to -NO <sub>2</sub> )
~135	Ar-C (quaternary, bonded to -COOH)
~133	Ar-CH
~128	Ar-CH
~125	Ar-C (quaternary, bonded to -Br)
~120	Ar-CH

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-4-nitrobenzoic acid** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)[1][2][3]
1760-1690	Strong	C=O stretch (Carboxylic acid) [1]
1600-1585	Medium	C-C stretch (in-ring, aromatic) [2]
1550-1475	Strong	N-O asymmetric stretch (Nitro group)[4]
1500-1400	Medium	C-C stretch (in-ring, aromatic) [2]
1360-1290	Medium	N-O symmetric stretch (Nitro group)[4]
1320-1210	Strong	C-O stretch (Carboxylic acid) [1]
950-910	Medium	O-H bend (Carboxylic acid)[1] [4]
~850-550	Medium	C-Br stretch[4]

## Mass Spectrometry (MS)

Mass spectrometry of **2-Bromo-4-nitrobenzoic acid** is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

m/z Value	Interpretation
245/247	Molecular ion peak $[M]^+$ , showing a ~1:1 ratio due to the presence of $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes.[5][6]
228/230	Loss of -OH group ( $[M-17]^+$ )
200/202	Loss of -COOH group ( $[M-45]^+$ )[7]
154	Loss of -COOH and -NO <sub>2</sub> groups

## Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid aromatic carboxylic acid like **2-Bromo-4-nitrobenzoic acid**.

### NMR Spectroscopy (Solution-State)

- Sample Preparation:
  - Accurately weigh 5-20 mg of **2-Bromo-4-nitrobenzoic acid** for  $^1\text{H}$  NMR, or 20-100 mg for  $^{13}\text{C}$  NMR.[8][9]
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ , or Methanol- $d_4$ ) in a clean, dry 5 mm NMR tube.[5][8] Ensure complete dissolution; gentle warming or sonication may be applied if necessary.[5]
  - Filter the solution if any particulate matter is present to avoid interfering with the shimming process.[9]
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]

- Acquire the  $^1\text{H}$  NMR spectrum. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[\[5\]](#)
- Acquire the  $^{13}\text{C}$  NMR spectrum, which will require a significantly larger number of scans due to the low natural abundance of  $^{13}\text{C}$ . Proton decoupling is typically used to simplify the spectrum.[\[5\]](#)
- Data Processing:
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[\[5\]](#)
  - Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

- Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of solid **2-Bromo-4-nitrobenzoic acid** directly onto the ATR crystal.[\[10\]](#)
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[\[10\]](#)
  - Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[\[5\]](#)

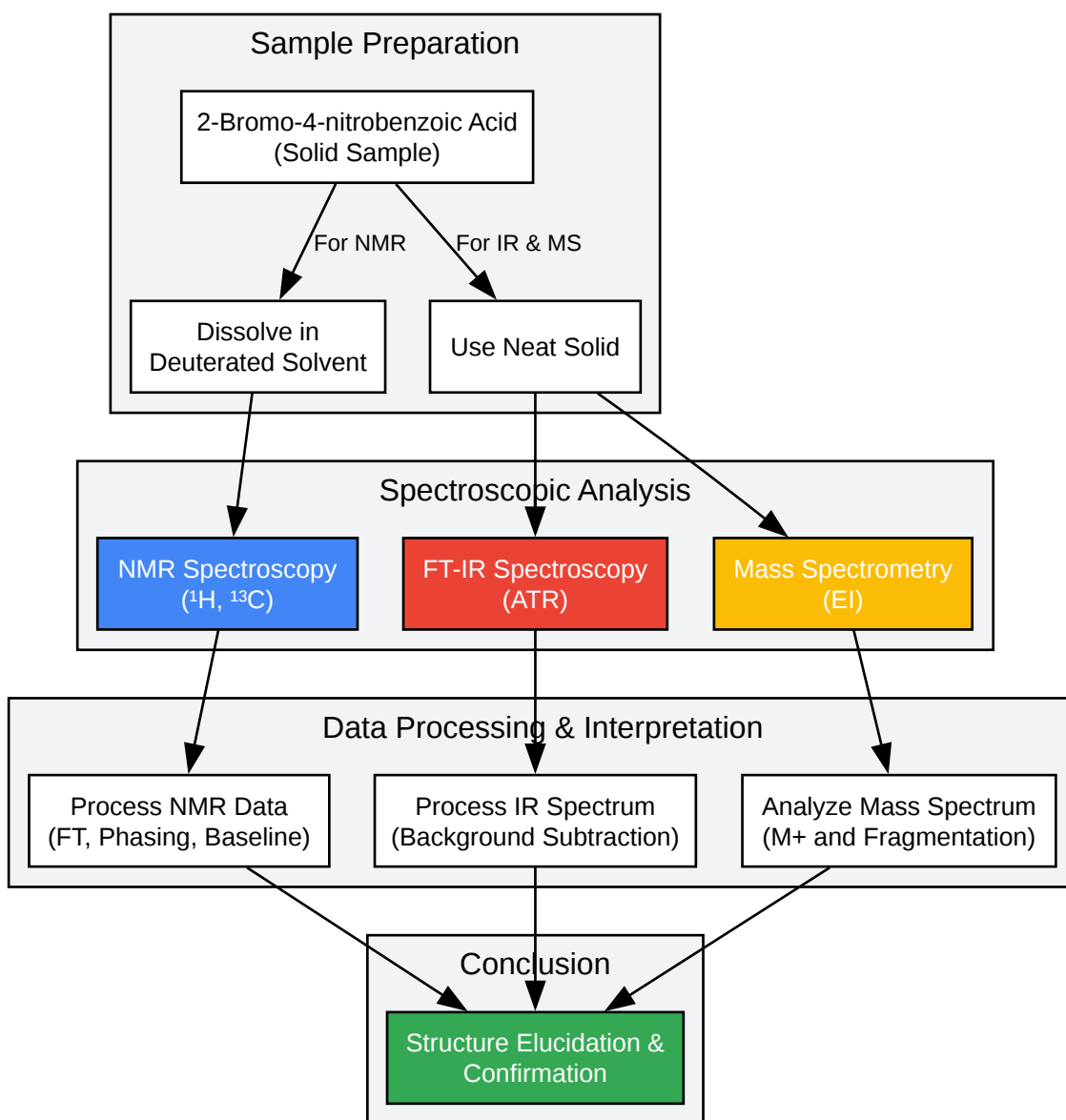
- Acquire the IR spectrum over the desired range, typically 4000-400  $\text{cm}^{-1}$ . Co-add multiple scans (e.g., 16 to 64) to improve the signal-to-noise ratio.[5][10]
- Data Processing:
  - The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[5]
  - Label the significant peaks with their wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (Electron Ionization)

- Sample Introduction:
  - Introduce a small amount of solid **2-Bromo-4-nitrobenzoic acid** into the mass spectrometer using a direct insertion probe.[5]
- Ionization and Mass Analysis:
  - The sample is vaporized by heating and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[5]
  - The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).[5]
- Data Analysis:
  - Identify the molecular ion peak, which for this compound will be a pair of peaks of nearly equal intensity at  $m/z$  245 and 247, corresponding to the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.[5]
  - Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -OH, -COOH, -NO<sub>2</sub>) to confirm the structure.[5]

## Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as **2-Bromo-4-nitrobenzoic acid**.



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Caption: Workflow for the spectroscopic characterization of **2-Bromo-4-nitrobenzoic acid**.

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